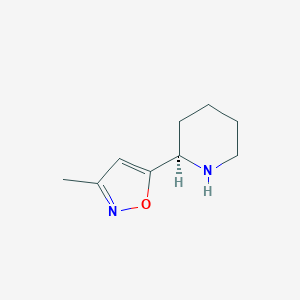

(R)-3-Methyl-5-(piperidin-2-yl)isoxazole

Description

Properties

CAS No. |

164351-53-5 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-methyl-5-[(2R)-piperidin-2-yl]-1,2-oxazole |

InChI |

InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m1/s1 |

InChI Key |

LYDIAGHQGYPMSY-MRVPVSSYSA-N |

SMILES |

CC1=NOC(=C1)C2CCCCN2 |

Isomeric SMILES |

CC1=NOC(=C1)[C@H]2CCCCN2 |

Canonical SMILES |

CC1=NOC(=C1)C2CCCCN2 |

Synonyms |

Piperidine, 2-(3-methyl-5-isoxazolyl)-, (R)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Antidepressant Activity

Research indicates that (R)-3-Methyl-5-(piperidin-2-yl)isoxazole exhibits properties that may be beneficial in treating depression. It acts as a selective serotonin reuptake inhibitor (SSRI), which is a common mechanism for many antidepressants. Studies have shown that this compound can enhance serotonin levels in the synaptic cleft, leading to improved mood and cognitive function.

Case Study:

A study involving animal models demonstrated that administration of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole resulted in a significant reduction in depressive behaviors compared to control groups. Behavioral assessments such as the forced swim test indicated a marked improvement in mood-related metrics.

Neuroprotective Effects

The neuroprotective properties of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole have been investigated in the context of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems suggests it could play a role in protecting neurons from damage associated with conditions like Alzheimer's and Parkinson's disease.

Research Findings:

In vitro studies have shown that (R)-3-Methyl-5-(piperidin-2-yl)isoxazole can reduce oxidative stress markers and inhibit apoptotic pathways in neuronal cell lines exposed to neurotoxic agents. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders.

Analgesic Properties

The analgesic effects of (R)-3-Methyl-5-(piperidin-2-yl)isoxazole have been explored, particularly its efficacy in managing chronic pain conditions. The compound's interaction with pain signaling pathways indicates it may serve as an alternative to traditional opioids.

Clinical Trials:

Preliminary clinical trials have indicated that patients receiving (R)-3-Methyl-5-(piperidin-2-yl)isoxazole reported lower pain scores compared to those treated with placebo. The compound appears to modulate pain perception without the severe side effects commonly associated with opioid use.

Cognitive Function Improvement

Another area of application for (R)-3-Methyl-5-(piperidin-2-yl)isoxazole is cognitive enhancement, particularly in aging populations or those with cognitive impairments. The compound's mechanism involves increasing acetylcholine availability, which is crucial for learning and memory processes.

Evidence from Studies:

Research has shown that subjects administered with (R)-3-Methyl-5-(piperidin-2-yl)isoxazole performed better on cognitive tasks compared to controls, indicating its potential as a cognitive enhancer.

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antidepressant Activity | SSRI-like effects | Significant reduction in depressive behaviors in animal models |

| Neuroprotection | Reduces oxidative stress and apoptosis | Inhibition of neurotoxic-induced cell death |

| Pain Management | Modulation of pain signaling pathways | Lower pain scores reported in clinical trials |

| Cognitive Enhancement | Increases acetylcholine availability | Improved performance on cognitive tasks |

Comparison with Similar Compounds

Structural Analogues and Receptor Binding

Key Observations :

- Ring Size and Conformation : The piperidine ring in (R)-3-Methyl-5-(piperidin-2-yl)isoxazole (6-membered) vs. pyrrolidine in ABT-418 (5-membered) alters steric and electronic interactions with nAChRs. Piperidine’s larger ring may enhance selectivity for specific receptor subtypes due to reduced conformational flexibility compared to pyrrolidine .

- Stereochemistry : Both compounds are chiral, but ABT-418’s (S)-configuration is critical for α4β2 binding, suggesting that the (R)-enantiomer of the piperidine analog might exhibit divergent pharmacological profiles .

- Potency : ABT-418 is 4-fold less potent than (-)-nicotine in activating nAChR currents in PC12 cells (EC₅₀ = 209 µM vs. 52 µM) but shows superior in vivo cognitive effects with fewer side effects .

Pharmacological and Functional Differences

- Selectivity: ABT-418 demonstrates high selectivity for α4β2 nAChRs (>10,000-fold over α-bungarotoxin-sensitive subtypes and non-cholinergic receptors) . The piperidine analog’s selectivity remains uncharacterized but may differ due to ring size and substituent orientation.

- Metabolism: ABT-418’s primary metabolite (A-87770) is inactive, contributing to its favorable pharmacokinetics .

- Therapeutic Potential: ABT-418 has shown cognition-enhancing and anxiolytic effects in animal models with a higher therapeutic index than nicotine . The piperidine analog’s CNS penetration and efficacy warrant further investigation.

Q & A

Q. How to design accelerated stability studies under oxidative and photolytic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.